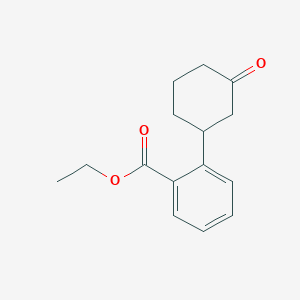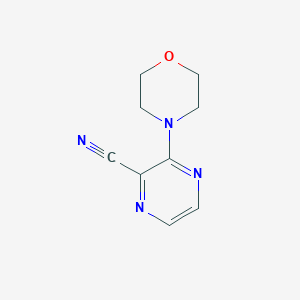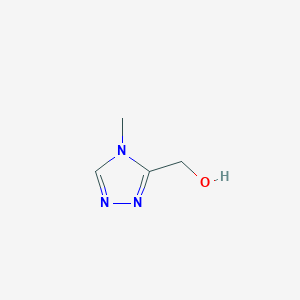
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol
Übersicht
Beschreibung
“(4-Methyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the empirical formula C9H10O2 and a molecular weight of 150.17 . It is a solid compound . The SMILES string for this compound is CN1C(CO)=NN=C1 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in the literature . The synthesis involves multi-step chemical modifications of 3-bromobenzoic acid . The final step involves the cyclization of an intermediate compound, producing its 1,2,4-triazole derivative . This intermediate is then coupled with different electrophiles, resulting in the formation of the final derivatives .
Molecular Structure Analysis
The InChI key for “this compound” is CIFUFRVSHZKBEO-UHFFFAOYSA-N . The InChI string is 1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C9H10O2 and it has a molecular weight of 150.17 . The SMILES string for this compound is CN1C(CO)=NN=C1 .
Wissenschaftliche Forschungsanwendungen
Anticancer-Forschung
Triazol-Derivate, darunter (4-Methyl-4H-1,2,4-triazol-3-yl)methanol, wurden auf ihr Potenzial als Antikrebsmittel untersucht. Die einzigartige Struktur von Triazolen ermöglicht es ihnen, mit verschiedenen biologischen Zielen zu interagieren, was zur Entwicklung von Verbindungen mit zytotoxischen Aktivitäten gegen Krebszellen genutzt werden kann . So haben Modifikationen des Triazolrings zu Verbindungen geführt, die vielversprechende Aktivität gegen bestimmte Krebszelllinien zeigen, wie z. B. MCF-7 (Brustkrebs) und HeLa (Gebärmutterhalskrebs) .
Antimikrobielle Anwendungen
Der Triazol-Kern ist für seine antimikrobiellen Eigenschaften bekannt. Die Forschung hat gezeigt, dass Triazol-Verbindungen gegen eine Reihe von Krankheitserregern wirksam sein können, darunter Bakterien und Pilze . Dies macht this compound zu einem wertvollen Ausgangspunkt für die Synthese neuer antimikrobieller Wirkstoffe, die das wachsende Problem der resistenten Stämme angehen könnten .
Materialwissenschaften
In den Materialwissenschaften werden Triazol-Derivate auf ihr Potenzial zur Herstellung neuer Materialien mit wünschenswerten Eigenschaften untersucht. Beispielsweise können sie bei der Entwicklung von Photostabilisatoren, Farbstoffen und Korrosionsschutzmitteln eingesetzt werden . Die Vielseitigkeit des Triazolrings ermöglicht die Herstellung von Verbindungen mit spezifischen Eigenschaften, die für verschiedene Anwendungen in den Materialwissenschaften geeignet sind.
Pflanzenschutzmittel
Der Triazolring ist aufgrund seiner Fähigkeit, mit biologischen Systemen zu interagieren, ein häufiges Motiv in Pflanzenschutzmitteln. Auf this compound basierende Verbindungen können so konzipiert werden, dass sie als Herbizide, Fungizide oder Insektizide wirken und einen umfassenden Schutz für Kulturen bieten .
Arzneimittelforschung
Triazole sind ein zentrales Gerüst in der Arzneimittelforschung, da sie Wasserstoffbrückenbindungen und Dipol-Dipol-Wechselwirkungen mit biologischen Rezeptoren eingehen können . Dies macht sie zu einem wichtigen Pharmakophor bei der Entwicklung von Arzneimitteln mit verschiedenen therapeutischen Wirkungen, darunter antivirale, entzündungshemmende und analgetische Eigenschaften .
Organische Synthese
In der organischen Chemie werden Triazole als Zwischenprodukte bei der Synthese komplexer Moleküle verwendet. Der Triazolring kann als Baustein für den Aufbau größerer, komplexerer Strukturen dienen, die eine Vielzahl von Anwendungen in der pharmazeutischen Chemie und darüber hinaus haben können .
Supramolekulare Chemie
Die Triazol-Einheit kann aufgrund ihrer Fähigkeit, an mehreren nicht-kovalenten Wechselwirkungen teilzunehmen, eine Rolle bei der Entwicklung supramolekularer Strukturen spielen. Dies kann zur Bildung neuartiger Architekturen führen, die potenzielle Anwendungen in der Nanotechnologie und in molekularen Erkennungsprozessen haben .
Nichtlineare optische Eigenschaften
Neuere Studien haben die nichtlinearen optischen Eigenschaften von Triazol-Derivaten, einschließlich this compound, untersucht. Diese Eigenschaften sind für Anwendungen in optischen Geräten wie Modulatoren und Schaltern von Bedeutung, die wesentliche Bestandteile in der Telekommunikation und Informationsverarbeitung sind .
Safety and Hazards
The safety information for “(4-Methyl-4H-1,2,4-triazol-3-yl)methanol” indicates that it has the hazard statements H302, H315, H318, H335 . This suggests that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
Zukünftige Richtungen
1,2,4-Triazole derivatives, including “(4-Methyl-4H-1,2,4-triazol-3-yl)methanol”, have been studied for their potential applications in various fields . They have been used as important pharmacophores in the development of new classes of medicinal compounds . Future research could focus on the design and development of more selective and potent drug candidates based on 1,2,4-triazole derivatives .
Wirkmechanismus
Target of Action
The primary targets of (4-Methyl-4H-[1,2,4]triazol-3-yl)methanol are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with various biological targets . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives , it’s likely that this compound could influence multiple pathways
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities against tumor cell lines , suggesting potential anticancer effects.
Eigenschaften
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFUFRVSHZKBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577126 | |
| Record name | (4-Methyl-4H-1,2,4-triazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59660-30-9 | |
| Record name | (4-Methyl-4H-1,2,4-triazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-4H-1,2,4-triazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


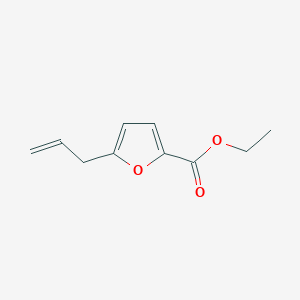
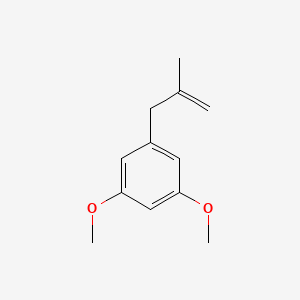
![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)






